N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Description
N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to pethidine intermediate a, a precursor to the opioid analgesic drug pethidine . Therefore, it might also show opioid effects.
Mode of Action
Based on its structural similarity to other active opioid derivatives, it may interact with opioid receptors in the central nervous system . This interaction could potentially inhibit the transmission of pain signals, leading to analgesic effects.
Biochemical Pathways
If it does indeed act on opioid receptors, it could affect various downstream pathways involved in pain perception and response .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
If it does indeed act on opioid receptors, it could potentially inhibit the transmission of pain signals, leading to analgesic effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a derivative of pethidine, an opioid analgesic drug . Therefore, it might also show opioid effects .
Cellular Effects
Given its structural similarity to pethidine, it may interact with opioid receptors in cells, potentially influencing cell signaling pathways .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Properties
IUPAC Name |
N-[[4-(4-cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-16(21)19-12-14-3-5-15(6-4-14)17(22)20-9-7-13(11-18)8-10-20/h2-6,13H,1,7-10,12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBAKIBVFIUFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.